N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BUTANAMIDE
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Overview
Description
N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BUTANAMIDE is a complex organic compound that features a tetrahydroisoquinoline core. This structure is significant due to its presence in various natural products and therapeutic lead compounds. The tetrahydroisoquinoline scaffold is known for its biological activities and is often used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BUTANAMIDE typically involves multicomponent reactions. One common method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, or ZnCl2 . Another method includes the Pictet-Spengler reaction, which is a cyclization process that forms tetrahydroisoquinoline derivatives .
Industrial Production Methods
Industrial production of tetrahydroisoquinoline derivatives often involves transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These methods involve the direct coupling of C(sp3)–H bonds of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like H2O2 or TBHP .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BUTANAMIDE undergoes various types of chemical reactions, including:
Substitution: Substitution reactions often involve nucleophiles and can be facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, TBHP
Reducing agents: NaBH4, LiAlH4
Catalysts: Palladium, copper
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while reduction reactions typically produce reduced forms of the compound .
Scientific Research Applications
N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BUTANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is studied for its potential neuroprotective and antineuroinflammatory properties.
Medicine: It has therapeutic potential in treating neurodegenerative disorders and certain types of cancer.
Industry: The compound is used in the development of chiral scaffolds for asymmetric catalysis.
Mechanism of Action
The mechanism of action of N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways involved in neuroinflammation and cancer progression . For example, it may inhibit the activity of enzymes like CDK5, which is involved in the hyperphosphorylation of tau proteins .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that serves as a building block for more complex derivatives.
N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An alternative scaffold with potential therapeutic applications in estrogen-dependent diseases.
Uniqueness
N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BUTANAMIDE is unique due to its specific structural features that confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-5-19(23)21-18-10-8-16(9-11-18)20(24)22-13-12-15-6-3-4-7-17(15)14-22/h3-4,6-11H,2,5,12-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJNEWQOXXTQJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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